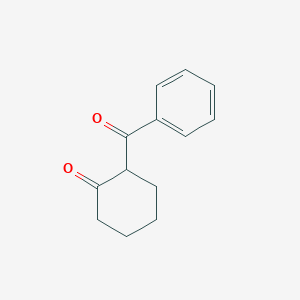

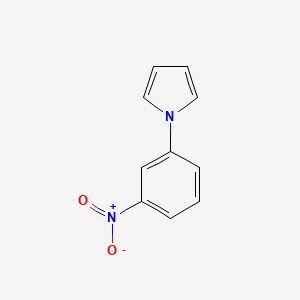

(1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

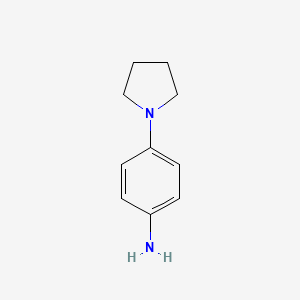

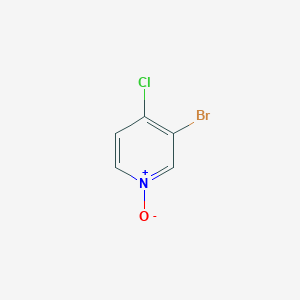

1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine, also known as 5-methyl-1,3-benzodioxol-5-ylmethyl-3-chlorobenzyl amine, is an organic compound commonly used in scientific research. It is a type of amine, a functional group of compounds that contain a nitrogen atom with a lone pair of electrons. This compound has been studied for its potential applications in biochemical and physiological research, as well as its use in laboratory experiments.

Scientific Research Applications

Antibacterial Activity

- A study synthesized derivatives of 1,3-Benzodioxol-5-amine, demonstrating moderate antibacterial activity compared to ciprofloxacin (Aziz‐ur‐Rehman et al., 2015).

Metabolism and Excretion

- Research on the metabolism of 5-chloro-1,3-benzodioxol-4-amine in rats found complex metabolic fate with similarities to other methylenedioxyphenyl compounds (T. Athersuch et al., 2007).

Structural and Spectral Analysis

- Studies have extensively analyzed the molecular structures of related compounds, revealing insights into their vibrational frequencies and biological activity (N. T. Abdel Ghani & A. Mansour, 2012).

Photopolymerization Kinetics

- 1,3-Benzodioxole-5-yl-methyl-maleimide, a similar compound, was synthesized and characterized for its photopolymerization kinetics, showing high photo-initiation efficiency without additional coinitiators (Kemin Wang et al., 2014).

Virtual Screening and Biological Studies

- Virtual screening targeting the urokinase receptor identified compounds derived from benzodioxole for potential breast cancer treatment (F. Wang et al., 2011).

Charge Transfer Complexes

- Charge transfer complexes of 2-arylaminomethyl-1H-benzimidazole with benzoquinone were synthesized and characterized, showing potential for experimental and DFT studies (Ola R. Shehab & A. Mansour, 2013).

Safety and Hazards

For safety information and potential hazards associated with (1,3-Benzodioxol-5-ylmethyl)(3-chlorobenzyl)amine, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c16-13-3-1-2-11(6-13)8-17-9-12-4-5-14-15(7-12)19-10-18-14/h1-7,17H,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUBCBQYZLTKFR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNCC3=CC(=CC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356685 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

423736-31-6 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1331424.png)

![Bicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1331443.png)